(1-Benzimidazolyl)(2,5-dichlorophenyl)methanone
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Overview
Description
(1-Benzimidazolyl)(2,5-dichlorophenyl)methanone is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have a benzene ring fused to an imidazole ring. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various aldehydes. For (1-Benzimidazolyl)(2,5-dichlorophenyl)methanone, the reaction involves the use of 2,5-dichlorobenzaldehyde and o-phenylenediamine in the presence of an acid catalyst. The reaction is usually carried out in an ethanol-water mixture at room temperature .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in achieving higher yields and purity. The reaction conditions are optimized to ensure the efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions
(1-Benzimidazolyl)(2,5-dichlorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of benzimidazole N-oxide derivatives.
Reduction: Formation of benzimidazole derivatives with reduced functional groups.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiparasitic activities.
Medicine: Explored for its potential as an anticancer and antiviral agent.
Industry: Used in the development of corrosion inhibitors and other industrial chemicals
Mechanism of Action
The mechanism of action of (1-Benzimidazolyl)(2,5-dichlorophenyl)methanone involves its interaction with specific molecular targets. The compound binds to tubulin, a protein that is essential for cell division, and inhibits its polymerization. This leads to the disruption of the mitotic spindle, ultimately causing cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Mebendazole: An antiparasitic drug that also targets tubulin.
Albendazole: Another antiparasitic agent with a similar mechanism of action.
Thiabendazole: Used as an antifungal and antiparasitic agent.
Uniqueness
(1-Benzimidazolyl)(2,5-dichlorophenyl)methanone is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of the 2,5-dichloro substituents enhances its binding affinity to molecular targets and increases its potency compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C14H8Cl2N2O |
---|---|
Molecular Weight |
291.1 g/mol |
IUPAC Name |
benzimidazol-1-yl-(2,5-dichlorophenyl)methanone |
InChI |
InChI=1S/C14H8Cl2N2O/c15-9-5-6-11(16)10(7-9)14(19)18-8-17-12-3-1-2-4-13(12)18/h1-8H |
InChI Key |
STTVSUZVMUDKQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C(=O)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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